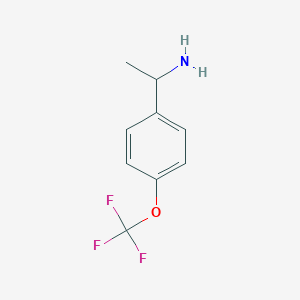

1-(4-(Trifluoromethoxy)phenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLIABOHZPSHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123195-23-3 | |

| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) on the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which can enhance a molecule's pharmacokinetic profile and biological activity.[1][2] As a phenethylamine, it belongs to a class of compounds known for their diverse pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Additionally, it explores its potential pharmacological implications by examining the known signaling pathways of related phenethylamine compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, certain values are predicted or derived from closely related isomers and should be considered with appropriate caution.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 123195-23-3 | [5][6] |

| Molecular Formula | C₉H₁₀F₃NO | [5][6][7] |

| Molecular Weight | 205.18 g/mol | [5][6][7] |

| Appearance | Colorless to light-colored liquid (predicted) | [8] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 69.7-70.1 °C | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |

| Melting Point | Not available | Data for the free base is not readily available. | |

| Density | 1.228 g/cm³ | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [8] | |

| pKa | 8.71 ± 0.10 | Predicted | [9] |

Table 3: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1373925-08-6 | [10] |

| Molecular Formula | C₉H₁₁ClF₃NO | [10] |

| Molecular Weight | 241.64 g/mol | [10] |

| Appearance | White to light brown solid | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 4: Predicted and Representative Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons (phenyl ring), quartet (methine proton), doublet (methyl protons), and a broad singlet (amine protons). |

| ¹³C NMR | Aromatic carbons, methine carbon, methyl carbon, and a quaternary carbon attached to the trifluoromethoxy group. |

| IR Spectroscopy | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-F stretching (trifluoromethyl group). |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. |

Note: Specific, experimentally verified spectra for this compound are not widely available in the public domain. The data presented are based on general principles of NMR and IR spectroscopy for similar structures.

Synthesis and Reactivity

Synthesis Protocol

A common synthetic route to 1-(4-(substituted-phenyl))ethanamines involves the reductive amination of the corresponding acetophenone. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Experimental Workflow for Synthesis

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Methodology:

-

Imine Formation: 4'-(Trifluoromethoxy)acetophenone is dissolved in methanol, followed by the addition of ammonium acetate. The mixture is heated to reflux to facilitate the formation of the corresponding imine intermediate.

-

Reduction: After the formation of the imine, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed.

-

Workup and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the primary amine group and the substituted phenyl ring.

-

Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

-

Oxidation: The amine group can be oxidized to form the corresponding oxime or nitro compound under appropriate conditions.

-

Aromatic Ring Substitution: The trifluoromethoxy group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Pharmacological Relevance and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its structural similarity to other phenethylamine derivatives suggests potential interactions with monoaminergic neurotransmitter systems.[3] Phenethylamines are known to act as stimulants of the central nervous system by influencing the release and reuptake of dopamine, norepinephrine, and serotonin.[4]

A plausible mechanism of action involves the interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] By inhibiting these transporters, the concentration of these neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.

Potential Signaling Pathway Interaction

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, largely due to the favorable properties conferred by the trifluoromethoxy group. This technical guide has summarized the available information on its chemical and physical properties, provided a general synthetic approach, and discussed its likely reactivity. While direct experimental data for some properties and its specific biological targets remain to be fully elucidated, the information presented herein, based on its structural class and available data for related compounds, provides a solid foundation for researchers and scientists. Further investigation into its precise pharmacological mechanism of action and its interaction with specific signaling pathways will be crucial for realizing its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]

- 9. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3 [m.chemicalbook.com]

- 10. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

1-(4-(Trifluoromethoxy)phenyl)ethanamine molecular weight

An In-Depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)ethanamine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a representative synthetic protocol, and an analytical workflow for quality control.

Physicochemical Properties

This compound is a fluorinated organic compound valued for its role as a building block in the synthesis of more complex molecules. The trifluoromethoxy group significantly influences its chemical characteristics.

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 205.18 g/mol | [1][2][3] |

| Molecular Formula | C9H10F3NO | [1][2][3] |

| Appearance | Colorless to light-colored liquid | [4] |

| Solubility in Water | Poorly soluble | [4] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [4] |

Note: Some properties like boiling and melting points require experimental determination and can vary.

Synthesis and Analysis

The synthesis of this compound can be achieved through various organic chemistry methods. A common approach is the reductive amination of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4'-(trifluoromethoxy)acetophenone and a molar excess of ammonium acetate in methanol. The mixture is stirred at room temperature.

-

Reduction: To the solution containing the intermediate imine, a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added portion-wise. The reaction is monitored for completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is then taken up in diethyl ether and washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography to yield pure this compound.

Experimental Protocol: Quality Control via LC-MS/MS

To ensure the purity and identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: The sample is injected into the HPLC system. A C18 reverse-phase column is typically used to separate the target compound from any impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Confirmation: The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity is assessed by integrating the peak area of the compound relative to any other detected peaks.

Logical Workflow and Pathway Visualization

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.

References

In-Depth Technical Guide to the Structure Elucidation of 1-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate in pharmaceutical synthesis. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and visualizations of key processes are included to aid researchers in their understanding and application of these techniques.

Introduction

This compound is a primary amine featuring a phenyl ring substituted with a trifluoromethoxy group. Its chemical formula is C9H10F3NO, and it has a molecular weight of 205.18 g/mol .[1][2] The presence of the trifluoromethoxy group imparts unique physicochemical properties to molecules, often enhancing metabolic stability and lipophilicity, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. Accurate structural elucidation is paramount to ensure the identity and purity of this intermediate for its successful application in drug development. This guide outlines the standard analytical workflow for the complete characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H10F3NO | [1][2] |

| Molecular Weight | 205.18 g/mol | [1][2] |

| CAS Number | 123195-23-3 | [1] |

| Appearance | Colorless to light-colored liquid | [3] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [3] |

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent structure elucidation of this compound involves a multi-step process, beginning with synthesis and followed by a suite of analytical techniques to confirm the structure and purity of the final product.

Experimental Protocols

Synthesis: Reductive Amination of 4-(Trifluoromethoxy)acetophenone

A common and effective method for the synthesis of this compound is the reductive amination of 4-(trifluoromethoxy)acetophenone.

Materials:

-

4-(Trifluoromethoxy)acetophenone

-

Ammonium acetate or Ammonia

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2/Pd-C)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation if desired)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: Dissolve 4-(trifluoromethoxy)acetophenone in methanol. Add an excess of ammonium acetate or bubble ammonia gas through the solution. Stir the mixture at room temperature or with gentle heating to facilitate the formation of the intermediate imine.

-

Reduction: To the solution containing the imine, carefully add the reducing agent in portions. For instance, sodium cyanoborohydride can be added, and the reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of dilute hydrochloric acid. Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH solution) to liberate the free amine.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

Sample Preparation: For NMR analysis, dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl3). For IR analysis, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). For GC-MS analysis, a dilute solution in a volatile organic solvent is prepared.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 2H | Ar-H (ortho to -CH(NH2)CH3) |

| ~ 7.15 | d | 2H | Ar-H (ortho to -OCF3) |

| ~ 4.15 | q | 1H | -CH (NH2)CH3 |

| ~ 1.60 | s (broad) | 2H | -NH 2 |

| ~ 1.40 | d | 3H | -CH(NH2)CH 3 |

Interpretation:

-

The two doublets in the aromatic region (around 7.15-7.35 ppm) are characteristic of a 1,4-disubstituted benzene ring.

-

The quartet at approximately 4.15 ppm is due to the methine proton, which is split by the three protons of the adjacent methyl group.

-

The broad singlet around 1.60 ppm is characteristic of the amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The doublet at around 1.40 ppm corresponds to the three protons of the methyl group, which are split by the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C -OCF3 (Aromatic) |

| ~ 145 | C -CH(NH2)CH3 (Aromatic) |

| ~ 127 | C H (Aromatic) |

| ~ 121 | C H (Aromatic) |

| ~ 120 (q) | -OC F3 |

| ~ 50 | -C H(NH2)CH3 |

| ~ 25 | -CH(NH2)C H3 |

Interpretation:

-

The signals in the 120-150 ppm range are typical for aromatic carbons.

-

The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

The aliphatic carbons of the ethylamine side chain will appear at higher field (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | C=C aromatic ring stretch |

| 1510-1520 | Strong | C=C aromatic ring stretch |

| 1100-1300 | Strong | C-F stretch (from -OCF3) |

| 1000-1100 | Strong | C-O stretch (from -OCF3) |

Interpretation:

-

The broad band in the 3300-3500 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the primary amine group.

-

The absorptions in the 1100-1300 cm⁻¹ range are characteristic of the strong C-F bonds in the trifluoromethoxy group.

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule.

| m/z | Possible Fragment |

| 205 | [M]⁺ (Molecular ion) |

| 190 | [M - CH3]⁺ |

| 176 | [M - NH2CH3]⁺ |

| 145 | [C7H4OF3]⁺ |

Interpretation:

-

The molecular ion peak at m/z 205 would confirm the molecular weight of the compound.

-

A common fragmentation pathway for alpha-substituted ethylamines is the loss of the methyl group, leading to a fragment at m/z 190.

-

Cleavage of the C-C bond of the ethylamine side chain would result in a fragment at m/z 176.

-

The fragment at m/z 145 corresponds to the trifluoromethoxyphenyl cation.

Logical Relationship of Spectroscopic Data

The structural elucidation of this compound is a process of converging evidence from multiple analytical techniques. The logical flow of this process is visualized below.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a clear and unambiguous confirmation of its molecular structure. The presented data and experimental protocols serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this important pharmaceutical intermediate. The convergence of evidence from these orthogonal analytical techniques is essential for ensuring the quality and identity of chemical compounds in a drug development setting.

References

Spectroscopic Data of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 1-(4-(trifluoromethoxy)phenyl)ethanamine, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental spectra in the public domain for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data for aromatic amines are also provided.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 123195-23-3 |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| Structure | |

|

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |

| ~ 7.15 | d | 2H | Ar-H (ortho to -OCF₃) |

| ~ 4.20 | q | 1H | -CH(NH₂)CH₃ |

| ~ 1.60 | s (broad) | 2H | -NH₂ |

| ~ 1.45 | d | 3H | -CH(NH₂)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Ar-C (-OCF₃) |

| ~ 144 | Ar-C (-CH(NH₂)CH₃) |

| ~ 128 | Ar-CH (ortho to -CH(NH₂)CH₃) |

| ~ 121 | Ar-CH (ortho to -OCF₃) |

| ~ 120 (q, J ≈ 257 Hz) | -OCF₃ |

| ~ 51 | -CH(NH₂)CH₃ |

| ~ 25 | -CH(NH₂)CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium to Strong | N-H bend (primary amine) |

| 1510, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1260-1100 | Strong | C-O stretch (aryl ether) and C-F stretch (-OCF₃) |

| 1100-1000 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 205 | Moderate | [M]⁺ (Molecular Ion) |

| 190 | High | [M-CH₃]⁺ |

| 176 | High | [M-NH₂-CH₃]⁺ |

| 145 | Moderate | [C₇H₄OF₃]⁺ |

| 117 | Low | [C₇H₄F₃]⁺ |

| 91 | Low | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for an aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a proton (¹H) NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a carbon-13 (¹³C) NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/minute.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass analyzer is set to scan a mass range appropriate for the compound, for example, m/z 40-400.

-

Experimental Workflow

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Technical Guide: Physical Characteristics of 1-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the trifluoromethoxy group, can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical characteristics of this compound and its hydrochloride salt, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the available physical and chemical data for this compound and its hydrochloride salt is presented below. It is important to note that variations in reported values may exist between different commercial suppliers and databases. The CAS numbers are provided to distinguish between the free base and its salt form, as well as its structural isomer.

| Property | This compound | 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride |

| Synonyms | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine | This compound HCl |

| CAS Number | 123195-23-3[1][2] | 1373925-08-6[3] |

| Molecular Formula | C₉H₁₀F₃NO[1] | C₉H₁₁ClF₃NO[3] |

| Molecular Weight | 205.18 g/mol [1] | 241.64 g/mol [3] |

| Appearance | Colorless to light-colored liquid[4] | White to light brown solid[5] |

| Boiling Point | 69.7-70.1 °C (Note: This may be for an isomer)[2] | Not available |

| Density | 1.228 g/cm³ (Note: This may be for an isomer)[2] | Not available |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[4] | >50 mg/mL in water[6] |

Note: Some sources associate CAS number 123195-23-3 with the isomer 2-(4-(Trifluoromethoxy)phenyl)ethylamine.[2][7] The physical data from such sources should be treated with caution when referring to this compound.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These are generalized protocols and may require optimization based on the specific properties of the compound and available laboratory equipment.

Determination of Boiling Point (Micro Method)

Due to the potentially high boiling point of aromatic amines, a micro-boiling point determination using a Thiele tube is a suitable method that requires a small amount of sample.

Apparatus:

-

Thiele tube

-

High-boiling point heating oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

Introduce a small amount (a few drops) of the liquid amine into the small test tube.

-

Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached sample tube into the Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the temperature. For high accuracy, the determination should be repeated.

-

If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Sample of this compound

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Accurately weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₁).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of the Sample Density:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Follow the same procedure of inserting the stopper, equilibrating in the water bath to the same temperature, drying the exterior, and weighing the filled pycnometer (m₂).

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.

-

Determination of Solubility

A qualitative assessment of solubility in water and common organic solvents can be performed as follows.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Solvents: Deionized water, ethanol, dichloromethane, acetone, hexane.

-

Sample of this compound

Procedure:

-

Place a small, measured amount of the amine (e.g., 10 mg) into a series of clean, dry test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with water.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.

-

If the compound does not dissolve, it can be classified as sparingly soluble or insoluble. Gentle warming can be applied to assess temperature effects on solubility.

-

Repeat the process for each of the selected organic solvents.

-

The solubility of the hydrochloride salt in water is expected to be significantly higher due to its ionic nature. The same procedure can be followed to confirm this.

Experimental Workflow Visualization

The logical flow for determining the key physical characteristics of this compound is depicted in the following diagram.

Caption: Workflow for determining physical properties.

References

- 1. scbt.com [scbt.com]

- 2. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3 [m.chemicalbook.com]

- 3. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]

- 5. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]

- 6. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 7. 123195-23-3 CAS MSDS ((2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine absolute configuration

A comprehensive guide to understanding the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a crucial chiral building block in modern drug discovery, is presented below. This document outlines the established stereochemistry and provides detailed experimental methodologies for its verification, tailored for researchers, scientists, and professionals in drug development.

Stereochemical Assignment

The designation "(R)" in (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-(trifluoromethoxy)phenyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked based on atomic number. For this molecule, the priority order is:

-

-NH₂ (Nitrogen, atomic number 7)

-

-C₆H₄OCF₃ (The phenyl ring)

-

-CH₃ (Methyl group)

-

-H (Hydrogen)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" designation.

Experimental Verification of Absolute Configuration

While the "(R)" configuration is assigned based on synthesis from chiral precursors or enantioselective methods, experimental verification is paramount. Several powerful analytical techniques can be employed to unambiguously determine the absolute configuration of a chiral molecule like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration.[1][2] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1][2] For chiral molecules, the Flack parameter is refined during the structure solution to definitively establish the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization : High-quality single crystals of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine or a suitable salt (e.g., hydrochloride) are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to best fit the experimental data. For a non-centrosymmetric space group, which is required for a chiral molecule to crystallize as a single enantiomer, the absolute configuration can be determined by anomalous dispersion effects.[3] The Flack parameter is calculated; a value close to 0 confirms the assigned "(R)" configuration, while a value near 1 would indicate the opposite "(S)" configuration.

Data Presentation: Crystallographic Data Table

| Parameter | Value |

| Chemical Formula | C₉H₁₀F₃NO |

| Formula Weight | 205.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | Value (e.g., 0.02(3)) |

Note: The values in the table are placeholders and would be populated with experimental data.

Workflow for X-Ray Crystallography

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the "(R)"-enantiomer), the absolute configuration can be determined.[4]

Experimental Protocol: VCD Spectroscopy

-

Sample Preparation : A solution of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

-

Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.

-

Computational Modeling : The VCD spectrum for the "(R)" configuration of the molecule is calculated using density functional theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)). Conformational analysis is performed to identify low-energy conformers, and the final spectrum is a Boltzmann-weighted average of the spectra of these conformers.

-

Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the "(R)" absolute configuration.

Data Presentation: VCD Spectral Data

| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated (R) VCD Sign | Assignment |

| e.g., ~3300 | e.g., + | e.g., + | N-H stretch |

| e.g., ~2980 | e.g., - | e.g., - | C-H stretch |

| e.g., ~1610 | e.g., + | e.g., + | C=C stretch (Aromatic) |

| e.g., ~1260 | e.g., - | e.g., - | C-O-C stretch |

Note: The data presented are illustrative examples.

Logical Diagram for VCD Analysis

Caption: Logical workflow for VCD-based configurational assignment.

HPLC with Chiral Derivatizing Agents

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard achiral HPLC. The elution order of the diastereomers can often be predicted, allowing for the assignment of the absolute configuration of the original amine.[5]

Experimental Protocol: HPLC-based Configurational Analysis

-

Derivatization : (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is reacted with a known chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or N-succinimidyl α-methoxyphenylacetate (SMPA), to form diastereomeric amides.[5]

-

HPLC Separation : The resulting mixture of diastereomers is analyzed by reverse-phase HPLC.

-

Elution Order Analysis : The elution order of the diastereomers is determined. Based on established models for the chosen CDA, the elution order can be correlated with the absolute configuration of the amine. For instance, with certain CDAs, the derivative of the (R)-amine may consistently elute before or after the derivative of the (S)-amine.[6][7]

-

Confirmation : To confirm the assignment, the same procedure can be performed on the corresponding (S)-enantiomer if available.

Data Presentation: HPLC Elution Data

| Amine Enantiomer | Derivatizing Agent | Diastereomer | Retention Time (min) |

| (R) | (R)-Mosher's Acid | (R,R) | e.g., 12.5 |

| (S) | (R)-Mosher's Acid | (S,R) | e.g., 14.2 |

Note: The data are hypothetical and depend on the specific CDA and HPLC conditions.

Workflow for Chiral Derivatization and HPLC Analysis

Caption: Workflow for HPLC-based configurational analysis via chiral derivatization.

Enantioselective Synthesis

The synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is typically achieved through enantioselective methods, which are designed to produce one enantiomer in high excess.[8] A common strategy is the asymmetric reduction of the corresponding ketimine, N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)amine.

Signaling Pathway for Asymmetric Ketimine Reduction

Caption: Pathway for the enantioselective synthesis of the target amine.

This guide provides a framework for understanding and confirming the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. The application of these rigorous analytical techniques is essential for ensuring the stereochemical purity of drug candidates and for elucidating structure-activity relationships in drug development.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 5. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amine, (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This compound is a valuable building block in the development of novel pharmaceutical agents due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity. This document details a prominent asymmetric synthetic route, outlines key characterization methodologies, and presents the available data in a structured format.

Synthesis

The primary method for the enantioselective synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is through the asymmetric transamination of the corresponding prochiral ketone, 4'-(trifluoromethoxy)acetophenone. This biotransformation is catalyzed by ω-transaminases (ω-TAs), offering high enantioselectivity and environmentally benign reaction conditions.

Asymmetric Synthesis via ω-Transaminase

The enzymatic transamination utilizes an amine donor, typically isopropylamine (IPA), to convert the ketone to the desired (S)-amine. The reaction is highly specific, yielding the (S)-enantiomer with high enantiomeric excess (ee).

Reaction Scheme:

dot

Caption: Asymmetric synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.

The following protocol is a generalized procedure based on published methods for analogous compounds.[1][2][3] Optimization of specific parameters may be required for maximal yield and enantioselectivity.

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

ω-Transaminase (e.g., from Vitreoscilla stercoraria or a marine bacterium)[2]

-

Isopropylamine (IPA)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the ω-transaminase, the PLP cofactor (typically 0.5-1.0 mM), and the amine donor, isopropylamine.

-

Substrate Addition: Dissolve 4'-(trifluoromethoxy)acetophenone in a minimal amount of a co-solvent such as DMSO. Studies have shown that a DMSO concentration of 25-30% (v/v) can enhance enzyme activity.[3]

-

Reaction Incubation: Add the substrate solution to the enzyme mixture. The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with agitation for a period ranging from 18 to 62 hours.[1][3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the ketone and the formation of the amine product.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically basified (e.g., with NaOH) to deprotonate the amine product.

-

The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield the pure (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.

-

Key Considerations:

-

Product Inhibition: The amine product can exhibit inhibitory effects on the transaminase activity. An in situ product removal (ISPR) strategy, such as using a two-phase system with an organic overlay (e.g., n-hexadecane), can be employed to mitigate this inhibition and drive the reaction towards completion.[1][3]

-

Enzyme Selection: The choice of ω-transaminase is crucial for achieving high enantioselectivity and catalytic efficiency. Both wild-type and engineered enzymes are available commercially or can be produced recombinantly.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.

Spectroscopic Analysis

dot

Caption: Analytical workflow for the characterization of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃ | 1.4-1.6 (d) | ~25 |

| CH-NH₂ | 4.1-4.3 (q) | ~50 |

| Aromatic CH | 7.1-7.4 (m) | ~118-128 |

| Aromatic C-NH₂ | ~145 | ~145 |

| Aromatic C-OCF₃ | - | ~148 |

| OCF₃ | - | ~120 (q, ¹JCF ≈ 257 Hz) |

Note: Predicted values are based on general chemical shift ranges and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight of the synthesized compound. The expected molecular weight for C₉H₁₀F₃NO is 205.18 g/mol . Electron ionization (EI) or electrospray ionization (ESI) are common techniques. A mass spectrum of the related compound 4-(Trifluoromethoxy)phenethylamine shows a molecular ion peak corresponding to its molecular weight.

IR spectroscopy is employed to identify the functional groups present in the molecule. The trifluoromethyl group exhibits characteristic strong absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch (CF₃) | 1100-1350 (strong) |

| C-O stretch (ether) | 1000-1300 |

Chromatographic Analysis

Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the synthesized amine. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are commonly used for the separation of enantiomers of chiral amines.

The following is a general protocol for chiral HPLC analysis. Method development and optimization are crucial for achieving baseline separation of the enantiomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve good separation. A common starting point is 90:10 (v/v) n-hexane/isopropanol.

-

Flow Rate: A typical flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, usually between 20°C and 40°C.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.

-

Data Analysis:

-

Identify the retention times of the two enantiomers by injecting a racemic standard.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Table 3: Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| NMR | ¹H & ¹³C Chemical Shifts | Consistent with the proposed structure (see Table 1). |

| MS | Molecular Weight | 205.18 g/mol |

| IR | Key Absorptions | N-H, C-H (aromatic & aliphatic), C=C, C-F, C-O stretches. |

| Chiral HPLC | Enantiomeric Excess | >99% for a successful asymmetric synthesis. |

Conclusion

This technical guide has outlined a robust enzymatic approach for the asymmetric synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral intermediate in pharmaceutical research. The guide also provides a framework for the comprehensive characterization of this compound using modern analytical techniques. The detailed protocols and tabulated data serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel fluorinated drug candidates. Further optimization of the presented synthetic and analytical methods may be necessary to meet specific research and development goals.

References

An In-depth Technical Guide on the Solubility of 1-(4-(Trifluoromethoxy)phenyl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(4-(Trifluoromethoxy)phenyl)ethanamine in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its likely solubility characteristics based on general principles of amine solubility. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is presented, along with a logical workflow to guide researchers in generating such critical data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and drug development who require this information for their work.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. The trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity and physicochemical properties, including solubility. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.

This guide provides an overview of the expected solubility of this compound and a comprehensive methodology for its experimental determination.

Solubility of this compound: Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in organic solvents. While some chemical suppliers qualitatively state that it is soluble in common organic solvents like ethanol and dichloromethane, specific numerical values are not provided.

The table below has been structured to present such data once it becomes available through experimental determination.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)

| Solvent Class | Solvent Name | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Protic Solvents | Methanol | CH₃OH | 5.1 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available | |

| Isopropanol | C₃H₈O | 3.9 | Data not available | Data not available | |

| Aprotic Polar Solvents | Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available | |

| Aprotic Nonpolar Solvents | Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available |

Principles of Amine Solubility in Organic Solvents

The solubility of amines is influenced by their molecular structure and the nature of the solvent. Generally, amines are soluble in a wide array of organic solvents.[1] The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents.

For this compound, the presence of the aromatic ring and the trifluoromethoxy group increases its lipophilicity, suggesting good solubility in nonpolar to moderately polar organic solvents. The amine group, being basic, can interact with acidic impurities or solvents, which can affect its solubility. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.[2]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals

-

Volumetric flasks (pre-weighed)

-

Syringe filters (compatible with the solvent)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered, saturated solution in the volumetric flask.

-

Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator under reduced pressure or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine.

-

Once all the solvent has been removed, continue to dry the flask containing the non-volatile amine residue until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units:

-

g/100 mL: (mass of dissolved amine / volume of solvent withdrawn) * 100

-

Molarity (mol/L): (moles of dissolved amine / volume of solvent withdrawn in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Logical Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound can be visualized through a logical workflow. The following diagram illustrates the key steps from preparation to final data analysis.

Caption: Experimental workflow for solubility determination.

References

In-depth Technical Guide: Stability and Storage of 1-(4-(trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(4-(trifluoromethoxy)phenyl)ethanamine. Due to the limited availability of specific, in-depth stability studies on this molecule in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), general knowledge of phenethylamine derivatives, and compounds containing the trifluoromethoxy functional group. The primary degradation pathways for structurally related compounds include oxidation of the amine group, hydrolysis, and photodegradation. Optimal storage involves maintaining the compound in a cool, dark, dry, and well-ventilated environment under an inert atmosphere. This document is intended to provide the best available guidance to researchers and professionals in the absence of detailed experimental data.

Introduction

This compound is a primary amine of interest in pharmaceutical research and drug development due to its unique structural features, including a chiral center and a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the chemical stability of this compound is crucial for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in research and development.

This guide outlines the known stability profile and optimal storage conditions for this compound, drawing parallels from related chemical structures to infer potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| Appearance | Colorless to light-colored liquid (typical) |

| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane).[1] |

Stability Profile

General Stability

The compound is generally considered to be chemically stable under standard ambient conditions (room temperature) when protected from environmental factors. However, it is sensitive to light and air. Degradation may occur at elevated temperatures, with some sources suggesting instability above 150°C.[2] The compound is also reported to be sensitive to moisture.[3]

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible:

-

Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of corresponding imines, aldehydes, or carboxylic acids.

-

Hydrolysis: While the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, it can undergo hydrolysis under certain conditions, particularly at alkaline pH, to form the corresponding phenol. The primary amine itself is also susceptible to hydrolysis under certain conditions. Storage in a desiccated environment is recommended to prevent hydrolysis.[2]

-

Photodegradation: Aromatic amines and compounds with trifluoromethyl or trifluoromethoxy groups can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including defluorination.

A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.

Caption: A conceptual workflow for investigating the stability of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] Some sources recommend refrigeration (2–8°C).[2] | To minimize thermal degradation. |

| Light | Keep in a dark place, protected from direct sunlight.[4][5] | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | To prevent oxidation of the amine group. |

| Container | Keep container tightly closed.[4] | To prevent exposure to air and moisture. |

| Moisture | Store in a dry, well-ventilated place.[4] Consider storing over a desiccant.[2] | To prevent hydrolysis. |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4] | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment (General Framework)

While specific validated protocols for this compound are not available, a general framework for conducting forced degradation studies can be outlined based on ICH guidelines.

Forced Degradation Studies

A systematic approach to forced degradation would involve exposing a solution of the compound to various stress conditions to identify potential degradation products and pathways.

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). |

| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). |

| Oxidation | 3% H₂O₂ at room temperature. |

| Thermal Degradation | Heating the solid compound or a solution at various temperatures (e.g., 60°C, 80°C, and just below its decomposition temperature). |

| Photostability | Exposing the solid compound or a solution to a combination of UV and visible light, with a dark control for comparison. |

Stability-Indicating Analytical Method

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, would be required to separate the parent compound from any degradation products.

-

Column: A C18 or C8 column is often suitable for separating aromatic amines.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is standard. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

The workflow for developing and validating such a method is depicted below.

References

- 1. ijpsm.com [ijpsm.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

Methodological & Application

synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine from 4-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine from 4-(trifluoromethoxy)acetophenone via reductive amination. Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[1] This application note outlines two robust and accessible methods: a classical approach using the Leuckart reaction with ammonium formate and a modern approach utilizing sodium borohydride as a reducing agent. These protocols are designed to be adaptable for a broad range of substituted acetophenones.

Introduction

This compound is a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The synthesis of this primary amine from the corresponding ketone, 4-(trifluoromethoxy)acetophenone, is a key transformation. Reductive amination of ketones is a widely employed and efficient method for amine synthesis.[1][2][3] This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the corresponding amine.[1]

This document presents two distinct protocols for this conversion:

-

Leuckart-Wallach Reaction: A classic method that utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[4][5] It is a cost-effective, one-pot procedure.[5]

-

Sodium Borohydride Reduction: A milder and often higher-yielding method that employs a hydride reducing agent to convert the intermediate imine to the final amine product.[6][7]

Experimental Protocols

Method 1: Leuckart-Wallach Reaction

This protocol is adapted from general procedures for the Leuckart reaction of acetophenones.[4][5][8]

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

Ammonium formate

-

Formamide (optional, can be used as a solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and ammonium formate (4.0-5.0 equiv). Formamide can be added as a solvent if desired.

-

Reaction: Heat the reaction mixture to 160-180°C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of Formamide Intermediate: After cooling to room temperature, add concentrated hydrochloric acid (e.g., 6 M HCl) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate N-formyl product.[5]

-

Work-up:

-

Cool the mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether or DCM) to remove any unreacted ketone.

-

Make the aqueous layer basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.

-

Extract the product, this compound, with an organic solvent (e.g., diethyl ether or DCM) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Reductive Amination using Sodium Borohydride

This protocol is based on general procedures for the reductive amination of ketones using sodium borohydride.[6][7][9]

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

Ammonium acetate or Ammonium chloride

-

Methanol (MeOH) or Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)[6]

-

Sodium borohydride (NaBH4)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Sodium hydroxide (NaOH), solution (e.g., 1 M)

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-